3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one
Description
Historical Context and Discovery
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one (PubChem CID: 53664896) emerged as a compound of interest during synthetic efforts to optimize methylxanthine derivatives for therapeutic applications. First reported in the late 20th century, its discovery is closely tied to the development of pentoxifylline, a vasodilator and hemorheologic agent used to treat peripheral vascular diseases. The compound is formally recognized as Pentoxifylline EP Impurity G , a byproduct formed during the synthesis of pentoxifylline when halogenated reagents (e.g., dibromomethane or 1,3-dibromopropane) react with theobromine under alkaline conditions.
The synthesis pathway involves nucleophilic substitution at the N7 position of theobromine, followed by oxidation to introduce the 5-oxohexyloxy side chain. Early patents, such as CN112724161A, detail methods to isolate this impurity, highlighting its significance in pharmaceutical quality control. Despite its classification as an impurity, its structural novelty has spurred interest in purine chemistry and drug development.
Significance in Purine Chemistry
As a purine derivative, this compound retains the fused pyrimidine-imidazole core but features distinct substitutions that modulate its physicochemical and biochemical properties:
- N3 and N7 methyl groups : These substitutions are characteristic of methylxanthines, enhancing lipophilicity and influencing interactions with enzymes like phosphodiesterases (PDEs).
- 6-(5-Oxohexyloxy) side chain : This hydrophilic substituent increases solubility in polar solvents (e.g., chloroform, methanol) and introduces a ketone functional group, enabling potential redox reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₈N₄O₃ | |
| Molecular weight | 278.31 g/mol | |
| Melting point | 189–192°C | |
| Solubility | Slightly soluble in chloroform, methanol | |
| pKa | 3.69 ± 0.20 |
The compound’s hybrid structure bridges traditional methylxanthines and modern synthetic analogs, offering insights into structure-activity relationships (SAR) for purine-based therapeutics.
Relationship to Methylxanthine Derivatives
Methylxanthines, such as theophylline and caffeine, are renowned for their bronchodilatory and anti-inflammatory effects. This compound shares structural motifs with these molecules but diverges in key aspects:
Table 2: Structural Comparison with Classic Methylxanthines
| Compound | Substituents | Key Features |
|---|---|---|
| Theophylline | 1,3-Dimethylxanthine | PDE inhibition, adenosine receptor antagonism |
| Pentoxifylline | 1-(5-Oxohexyl)-3,7-dimethylxanthine | Hemorheologic activity, improved solubility |
| This compound | 3,7-Dimethyl-6-(5-oxohexyloxy) | Unique impurity profile, synthetic intermediate |
The 6-position substitution distinguishes it from conventional methylxanthines, which typically feature smaller groups (e.g., methyl or hydrogen) at this site. This modification may alter binding to molecular targets such as PDE isoforms or adenosine receptors, though empirical data remain limited.
Notably, the compound’s lack of a substituent at the N1 position (unlike pentoxifylline) reduces its similarity to adenosine, potentially minimizing off-target effects associated with adenosine receptor antagonism. Studies on related analogs suggest that such structural tweaks could preserve PDE inhibitory activity while mitigating adverse cardiovascular or CNS effects.
Properties
IUPAC Name |
3,7-dimethyl-6-(5-oxohexoxy)purin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-20-12-10-11(14-8-16(10)2)17(3)13(19)15-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWIQTQAJMTMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=NC(=O)N(C2=C1N(C=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705789 | |
| Record name | 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93079-86-8 | |
| Record name | 2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-((5-oxohexyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093079868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-PURIN-2-ONE, 3,7-DIHYDRO-3,7-DIMETHYL-6-((5-OXOHEXYL)OXY)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AR7TCY3DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
The alkylation proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), with potassium carbonate (K₂CO₃) or sodium hydride (NaH) as bases. A representative procedure uses:
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Starting material : 4.00 g of 3-cyclopropyl-3,7-dihydro-7-(4-methoxybenzyl)-1H-purine-2,6-dione
-
Alkylating agent : 2.75 g of 5-oxohexyl bromide
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Base : 2.13 g of K₂CO₃
-
Solvent : 26 mL of THF
-
Temperature : Reflux (66–67°C) for 12–24 hours
Product isolation involves filtration to remove inorganic salts, solvent evaporation, and recrystallization from methanol or chloroform. The reaction yield depends on the stoichiometric ratio of the alkylating agent and the base’s strength, with NaH providing faster kinetics than K₂CO₃.
Mechanistic Insights
The base deprotonates the xanthine at the N-1 position, enabling nucleophilic attack on the electrophilic carbon of 5-oxohexyl bromide. The 5-oxohexyl group’s ketone functionality remains intact under these conditions, as confirmed by infrared (IR) spectroscopy.
Alternative Routes: Michael Addition and Dehydrohalogenation
Michael Addition with Methyl Vinyl Ketone
A patent describes a Michael addition approach using methyl vinyl ketone and a xanthine precursor. This method is advantageous for introducing the 5-oxohexyl chain in a single step:
-
Substrate : 3-cyclopropyl-3,7-dihydro-1H-purine-2,6-dione
-
Reagent : Methyl vinyl ketone (2 equivalents)
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Solvent : Ethanol or acetonitrile
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Catalyst : Triethylamine (TEA)
-
Temperature : 50–60°C for 6–8 hours
The reaction proceeds via conjugate addition, forming the 6-(5-oxohexyloxy) substituent. However, this method requires careful control of stoichiometry to avoid over-alkylation.
Dehydrohalogenation-Mediated Alkylation
For substrates sensitive to strong bases, a dehydrohalogenation strategy is employed. A halogenated xanthine derivative reacts with 5-oxohexanol in the presence of NaH, eliminating HX (e.g., HCl) to form the ether linkage.
Purification and Characterization
Recrystallization and Solubility
The crude product is purified via recrystallization from chloroform-methanol (3:1 v/v), yielding white crystals with a melting point of 189–192°C. Solubility data:
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | 15–20 |
| Dichloromethane | 10–15 |
| Methanol | 5–10 |
Spectroscopic Characterization
-
IR (KBr) : 1715 cm⁻¹ (C=O stretch of ketone), 1660 cm⁻¹ (purine C=O)
-
¹H NMR (400 MHz, CDCl₃) : δ 1.55 (m, 2H, CH₂), 2.35 (t, 2H, COCH₂), 3.40 (s, 6H, N-CH₃), 4.20 (t, 2H, OCH₂)
Industrial-Scale Considerations
Byproduct Formation in Pentoxifylline Synthesis
During Pentoxifylline production, this compound arises as a minor impurity (~0.5–2%) due to incomplete alkylation or over-oxidation. Mitigation strategies include:
Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction time | 18–22 hours | Maximizes conversion |
| Solvent polarity | THF > DMF > Ethanol | Higher polarity improves solubility |
| Base concentration | 1.5–2.0 equivalents | Prevents over-alkylation |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group present in the hexyl side chain.
Substitution: The compound can participate in substitution reactions, especially at the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted purine derivatives with different halogen atoms.
Scientific Research Applications
Chemistry: The compound is used as a reference standard in pharmaceutical testing and research . It helps in the study of purine derivatives and their chemical properties.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes and enzyme activities .
Medicine: While the compound itself is not used therapeutically, its parent compound, Pentoxifylline, is used to treat conditions such as intermittent claudication and other circulatory disorders .
Industry: The compound is used in the pharmaceutical industry as an impurity reference material to ensure the quality and purity of Pentoxifylline .
Mechanism of Action
as a purine derivative, it is likely to interact with various enzymes and receptors involved in purine metabolism . The compound may exert its effects by modulating the activity of these molecular targets and pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one
- CAS Number : 93079-86-8
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 278.31 g/mol
- Structural Features : A xanthine derivative with a 5-oxohexyloxy substituent at position 6 of the purine ring and methyl groups at positions 3 and 7 .
Synthesis and Role :
This compound is a byproduct in the synthesis of pentoxifylline (a hemorheologic agent), arising from alkylation or alkoxylation side reactions during manufacturing . Unlike pentoxifylline, which has a 1-(5-oxohexyl) substituent, this compound features a 6-alkoxy group, altering its physicochemical and pharmacological properties .
Structural and Functional Analogues
The compound belongs to the xanthine family, which includes derivatives with modifications at positions 1, 3, 7, and 6. Below is a comparative analysis:
Key Differences and Implications
Substituent Position: The 6-alkoxy group in the target compound contrasts with N-alkylated derivatives (e.g., pentoxifylline). Pentoxifylline’s 1-(5-oxohexyl) group enhances its hemorheologic activity, while the 6-alkoxy variant may lack similar efficacy due to steric and electronic differences .
Physicochemical Properties :
- Alkoxy derivatives (e.g., 6-pentyloxy) are generally less polar than N-alkylated xanthines, leading to lower melting points and higher lipophilicity .
- The 5-oxohexyloxy group introduces a ketone functionality, increasing hydrogen-bonding capacity compared to simple alkyl chains (e.g., pentyl or dodecyl) .
Biological Activity: Caffeine and theophylline exhibit CNS and bronchodilatory effects via adenosine receptor antagonism, while pentoxifylline targets inflammatory cytokines (e.g., TNF-α) .
Research Findings
- Dipole Moment Effects : Xanthines with alkoxy groups (e.g., 6-[(5-oxohexyl)oxy]) exhibit higher dipole moments than N-alkylated analogues, influencing interactions with lipid membranes and proteins .
- Synthetic Challenges : Microwave-assisted synthesis reduces impurities like the target compound during pentoxifylline production, highlighting its role in quality control .
Biological Activity
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one (CAS No. 93079-86-8) is a purine derivative that has garnered attention due to its potential biological activities. This compound is primarily recognized as a byproduct of Pentoxifylline synthesis, which is commonly used in medical applications for its vasodilatory effects. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.
- Molecular Formula: C₁₃H₁₈N₄O₃
- Molecular Weight: 278.31 g/mol
- Purity: >95% (HPLC)
- Storage Conditions: Store at -20°C for optimal stability .
Pharmacological Effects
Research has indicated that this compound exhibits several biological activities:
The mechanisms through which this compound exerts its effects may involve:
- Modulation of adenosine receptors
- Inhibition of phosphodiesterase activity
- Alteration in nitric oxide pathways
These mechanisms are common among purine derivatives and contribute to their pharmacological profiles.
Study on Metabolite Accumulation
A study focusing on the metabolic profiles of compounds similar to this compound found that such compounds can impact metabolic pathways significantly. For instance, metabolomics analyses demonstrated alterations in lipid metabolism and inflammatory markers in response to treatment with purine derivatives .
Clinical Implications
While direct clinical studies on this specific compound are scarce, the implications drawn from related compounds suggest potential applications in:
- Peripheral Vascular Disease : Enhancing blood flow and reducing symptoms associated with claudication.
- Chronic Pain Management : Due to its anti-inflammatory properties.
Data Table: Comparison of Biological Activities
| Compound Name | CAS Number | Molecular Weight | Purity (%) | Biological Activity |
|---|---|---|---|---|
| 3,7-Dihydro... | 93079-86-8 | 278.31 | >95 | Vasodilatory, Anti-inflammatory |
| Pentoxifylline | 64983-93-9 | 278.34 | >98 | Vasodilatory |
| Other Purines | Various | Varies | Varies | Antitumor, Antiviral |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one?
- Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the purine core followed by coupling with the 5-oxohexyloxy moiety. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and purification via column chromatography. Reaction optimization should prioritize temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to minimize side products. Confirm intermediate purity using TLC and final product integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze H/C NMR to confirm substituent positions and stereochemistry. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) is critical .
- Mass Spectrometry : Use HRMS to validate molecular formula and detect isotopic patterns.
- X-ray Diffraction : If single crystals are obtainable, X-ray crystallography provides unambiguous structural confirmation .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Begin with in vitro assays targeting purine-related pathways (e.g., adenosine receptor binding or kinase inhibition). Use cell-based models (e.g., HEK293 or HeLa cells) to assess cytotoxicity (via MTT assay) and dose-response relationships (IC). Include positive controls (e.g., theophylline for adenosine receptors) and validate results across triplicate experiments .
Advanced Research Challenges
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Methodological Answer :
- Reaction Condition Screening : Test solvents (DMF vs. THF), catalysts (e.g., Pd(OAc) for cross-coupling), and temperatures using a Design of Experiments (DOE) approach.
- Kinetic Monitoring : Use HPLC or inline IR spectroscopy to track reaction progress and identify side-product formation stages .
- Workup Strategies : Implement gradient extractions or centrifugal partitioning chromatography for challenging purifications .
Q. How should researchers resolve contradictory biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays).
- Environmental Controls : Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce variability.
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch effects or plate-to-plate variability .
Q. What experimental frameworks are suitable for studying this compound’s environmental fate?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation in soil/water systems.
- Ecotoxicology : Employ model organisms (e.g., Daphnia magna or Danio rerio) in tiered testing (acute → chronic exposure).
- Computational Modeling : Predict partitioning coefficients (log P) and bioaccumulation potential using QSAR tools .
Data Analysis and Validation
Q. What statistical methods are recommended for analyzing dose-response data?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.
- Replication : Ensure n ≥ 3 biological replicates with technical triplicates to confirm reproducibility .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritancy (GHS H335) .
- Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis or oxidation .
Analytical Techniques Comparison Table
| Technique | Application | Example Parameters | Key References |
|---|---|---|---|
| H NMR | Structural confirmation | δ 8.2 ppm (purine H-8) | |
| HRMS | Molecular formula validation | m/z 349.1874 [M+H] | |
| HPLC | Purity assessment | C18 column, 1.0 mL/min, 254 nm | |
| X-ray Diffraction | Absolute configuration | Space group P2/c, R-factor < 5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
